

PSB-0788: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	PSB-0788				
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An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent A₂B Adenosine Receptor Antagonist

Introduction

This technical guide provides a comprehensive overview of **PSB-0788**, a potent and selective antagonist of the A₂B adenosine receptor (A₂BAR). Initially requested as a P2Y₁₂ receptor antagonist, extensive research has clarified that the primary target of **PSB-0788** is the A₂B adenosine receptor. This document will detail the chemical structure, physicochemical properties, and pharmacological activity of **PSB-0788** as an A₂BAR antagonist. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of targeting the adenosine signaling pathway.

Chemical Structure and Properties

PSB-0788 is a synthetic organic molecule belonging to the xanthine class of compounds. Its chemical structure is characterized by a purine-2,6-dione core, substituted at the 1, 8, and 7 positions.

Table 1: Chemical and Physical Properties of PSB-0788



Property	Value	Source(s)
IUPAC Name	8-(4-{[4-(4- chlorobenzyl)piperazin-1- yl]sulfonyl}phenyl)-1-propyl- 1H-purine-2,6(3H,7H)-dione	[1][2]
Synonyms	8-[4-[4-(4- Chlorobenzyl)piperazide-1- sulfonyl)phenyl]]-1- propylxanthine	[2]
Molecular Formula	C25H27CIN6O4S	[1][2][3]
Molecular Weight	543.04 g/mol	[1][2][3]
CAS Number	1027513-54-7	[1][2][3]
Appearance	White solid	[1]
Solubility	<54.3 mg/mL in DMSO	[1][2]
Purity	≥98% (HPLC)	[2]
Storage	Store at -20°C	[1]

Pharmacological Properties

PSB-0788 is a highly potent and selective antagonist of the human A₂B adenosine receptor. Its antagonistic activity has been characterized through various in vitro assays, demonstrating nanomolar potency.

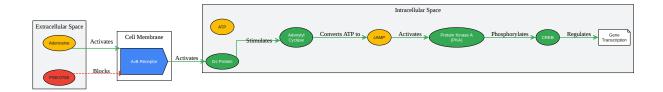
Table 2: Pharmacological Data for PSB-0788



Parameter	Receptor	Species	Value	Source(s)
IC50	A₂B Adenosine Receptor	Human	3.64 nM	[2]
Ki	A₂B Adenosine Receptor	Human	0.393 nM	[4]
Selectivity	>100-fold selective over hA ₁ , hA _{2a} , and hA ₃ receptors	Human	-	[2]

Signaling Pathways

As an antagonist of the A₂B adenosine receptor, **PSB-0788** blocks the downstream signaling cascades initiated by the binding of adenosine to this G protein-coupled receptor (GPCR). The A₂B receptor is primarily coupled to Gs proteins, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses.



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Figure 1: A₂B Adenosine Receptor Signaling Pathway and Inhibition by PSB-0788.



Experimental Protocols

The following sections describe generalized experimental protocols that are commonly used to characterize the properties of A₂B adenosine receptor antagonists like **PSB-0788**.

Synthesis of PSB-0788

A detailed, step-by-step synthesis protocol for **PSB-0788** is not readily available in the public domain. However, based on its chemical structure, a plausible synthetic route would involve the multi-step synthesis of the substituted xanthine core, followed by the coupling of the sulfonyl chloride side chain. A general approach might involve:

- Synthesis of the 8-aryl-1-propylxanthine core: This could be achieved through the reaction of a substituted benzaldehyde with 1-propyl-5,6-diaminouracil.
- Chlorosulfonylation of the aryl group: The 8-phenyl group would then be chlorosulfonylated to introduce the -SO₂Cl functional group.
- Coupling with the piperazine moiety: The final step would involve the reaction of the sulfonyl chloride intermediate with 4-(4-chlorobenzyl)piperazine to yield **PSB-0788**.

Purification at each step would likely be performed using column chromatography, and the final product's identity and purity confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Radioligand Binding Assay for Ki Determination

This assay is used to determine the binding affinity (K_i) of **PSB-0788** for the A_2B adenosine receptor.

- Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human A₂B adenosine receptor (e.g., HEK293 or CHO cells).
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
- Radioligand: A radiolabeled A₂B receptor antagonist with high affinity, such as [³H]PSB-603, is used.

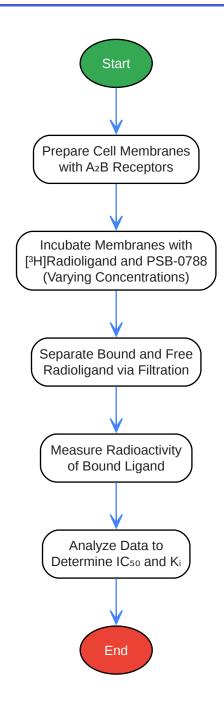






- Incubation: The cell membranes, radioligand, and varying concentrations of PSB-0788 are incubated together to allow for competitive binding.
- Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The IC₅₀ value (the concentration of PSB-0788 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_e), where [L] is the concentration of the radioligand and K_e is its dissociation constant.





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Figure 2: General Workflow for a Radioligand Binding Assay.

Functional Assay for IC₅₀ Determination (cAMP Accumulation Assay)

This assay measures the ability of **PSB-0788** to inhibit the functional response of the A_2B receptor to an agonist.



- Cell Culture: Cells expressing the A2B receptor are cultured in appropriate media.
- Agonist Stimulation: The cells are stimulated with a known A₂B receptor agonist (e.g., NECA) in the presence of varying concentrations of PSB-0788. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
- Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an ELISA or HTRF assay.
- Data Analysis: The cAMP levels are plotted against the concentration of PSB-0788. The IC₅o value, representing the concentration of PSB-0788 that inhibits 50% of the agonist-induced cAMP production, is determined by fitting the data to a dose-response curve.

Addressing the P2Y₁₂ Receptor Discrepancy

It is important to reiterate that extensive literature review confirms **PSB-0788** as a selective A₂B adenosine receptor antagonist. There is no significant evidence to support its activity as a P2Y₁₂ receptor antagonist. The P2Y₁₂ receptor is a distinct GPCR primarily involved in platelet aggregation and is the target of antiplatelet drugs like clopidogrel. While both adenosine and ADP (the ligand for P2Y₁₂) signaling can influence platelet function, **PSB-0788**'s mechanism of action is through the adenosine pathway. Any observed effects of **PSB-0788** on platelet function would likely be indirect and mediated through its antagonism of A₂B receptors on platelets or other relevant cell types.

Conclusion

PSB-0788 is a valuable research tool for investigating the physiological and pathophysiological roles of the A₂B adenosine receptor. Its high potency and selectivity make it a suitable probe for elucidating the involvement of A₂B receptor signaling in various processes, including inflammation, angiogenesis, and neurotransmission. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized methodologies for its characterization. Future research with **PSB-0788** will continue to shed light on the therapeutic potential of targeting the A₂B adenosine receptor.



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